molecular formula C11H9F3O2 B6599091 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1773508-66-9

3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No. B6599091
CAS RN: 1773508-66-9
M. Wt: 230.18 g/mol
InChI Key: DLACECDSZPPJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, also known as DFCBA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a number of unique properties that make it an attractive choice for laboratory experiments.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is not fully understood. However, it is believed to interact with a variety of enzymes and other proteins, including cytochrome P450 and proteases. In addition, it has been shown to interact with a number of lipids, including phospholipids and cholesterol. These interactions are believed to be responsible for its biological activity.
Biochemical and Physiological Effects
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the production of toxic metabolites. It has also been shown to inhibit the activity of proteases, leading to a decrease in the degradation of proteins. In addition, it has been shown to interact with a number of lipids, leading to a decrease in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of advantages for laboratory experiments. It is a relatively stable molecule and is easy to synthesize. In addition, it has a number of unique properties that make it an attractive choice for laboratory experiments. However, it also has a number of limitations. It is relatively expensive and can be difficult to purify. In addition, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and polymers. In addition, it could be used in the development of new diagnostic tools and in the study of enzyme and protein function. Finally, it could be used in the study of the biochemical and physiological effects of environmental pollutants.

Scientific Research Applications

3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of a number of biologically active molecules, including antifungal agents, insecticides, and anticancer agents. In addition, 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450 and proteases.

properties

IUPAC Name

3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLACECDSZPPJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3, 3-Difluoro-1-(4-fluorophenyl)cyclobutanecarboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 308D (400 mg, 1.638 mmol) in MeOH (5 mL), water (2 mL) and THF (2 mL) was added NaOH (197 mg, 4.91 mmol) and stirred for 12 h at RT. The reaction mixture was concentrated under vacuo and the pH of the residue was adjusted to 2.0 using 1.5 N HCl and the compound was extracted with ethyl acetate (3×10 mL) The combined organic layer was dried over Na2SO4, filtered and the filtrate concentrated under reduced pressure to afford Intermediate 308E as a pale yellow solid (250 mg, 66%). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.03 (bs, 1H), 7.33-7.43 (m, 2H), 7.21 (m, 2H), 3.32-3.37 (m, 2H), 2.99-3.15 (m, 2H).
Name
Intermediate 308D
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
197 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
66%

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